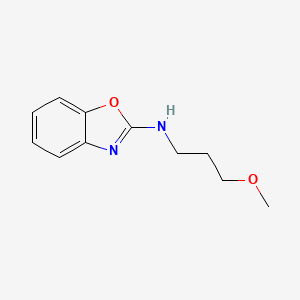
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a small molecule drug that has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves the inhibition of various enzymes and receptors. It inhibits the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. Additionally, it inhibits the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and neuronal activity.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes. Furthermore, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide in lab experiments include its small molecular weight, which allows for easy penetration into cells, and its ability to inhibit multiple enzymes and receptors. However, the limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the research of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective synthesis methods that increase its solubility and reduce its toxicity. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves a multi-step process. The first step involves the reaction of 2-chlorobenzylamine with 2-bromo-1-pyrazinylpiperidine to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine. The second step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine with ethyl chloroformate to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxylic acid ethyl ester with ammonia to form N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has shown promising results in scientific research for the treatment of various diseases. It has been found to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-4-2-1-3-14(15)11-21-17(23)13-5-9-22(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEDOFVWIXOUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Piperidinecarboxamide,n-[(2-chlorophenyl)methyl]-1-pyrazinyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)


![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

